3-Chloropivaloyl chloride

Process chemistry Chlorination selectivity Packed column distillation

3-Chloropivaloyl chloride (CPC; CAS 4300-97-4; synonyms: β-chloropivaloyl chloride, 3-chloro-2,2-dimethylpropionyl chloride) is a branched-chain, bifunctional acid chloride with the molecular formula C₅H₈Cl₂O and a molecular weight of 155.02. It appears as a colorless, clear, irritant liquid with a boiling point of 85–86 °C at 60 mmHg, density of 1.199 g/mL at 25 °C, and refractive index n20/D 1.453.

Molecular Formula C5H8Cl2O
Molecular Weight 155.02 g/mol
CAS No. 4300-97-4
Cat. No. B1294922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropivaloyl chloride
CAS4300-97-4
Molecular FormulaC5H8Cl2O
Molecular Weight155.02 g/mol
Structural Identifiers
SMILESCC(C)(CCl)C(=O)Cl
InChIInChI=1S/C5H8Cl2O/c1-5(2,3-6)4(7)8/h3H2,1-2H3
InChIKeyMQZNDDUMJVSIMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropivaloyl Chloride (CAS 4300-97-4): Procurement-Grade Profile of a Dual-Function Acyl/Alkyl Chloride Intermediate


3-Chloropivaloyl chloride (CPC; CAS 4300-97-4; synonyms: β-chloropivaloyl chloride, 3-chloro-2,2-dimethylpropionyl chloride) is a branched-chain, bifunctional acid chloride with the molecular formula C₅H₈Cl₂O and a molecular weight of 155.02 . It appears as a colorless, clear, irritant liquid with a boiling point of 85–86 °C at 60 mmHg, density of 1.199 g/mL at 25 °C, and refractive index n20/D 1.453 [1]. Industrially, CPC is a strategic intermediate primarily consumed in the manufacture of the pre-emergent herbicides clomazone and oxadiazon, with an estimated global market valued at USD 35–70 million and growing at a CAGR of 4.5–6.5% [2]. Its structure uniquely combines a reactive acyl chloride moiety with a β-chloroalkyl group on a neo-pentyl backbone, enabling both acylation and subsequent intramolecular cyclization to isoxazolidin-3-one scaffolds that are inaccessible via simpler acyl chlorides [1].

Why Pivaloyl Chloride, 3-Chloropropionyl Chloride, or Generic Acyl Chlorides Cannot Replace 3-Chloropivaloyl Chloride in Critical Synthesis Routes


Although CPC is an acyl chloride, it cannot be substituted by pivaloyl chloride (CAS 3282-30-2) or linear 3-chloropropionyl chloride (CAS 625-36-5) in its core applications. Pivaloyl chloride lacks the β-chloro substituent required for the tandem acylation–cyclization sequence that constructs the isoxazolidin-3-one ring of clomazone and oxadiazon [1]. 3-Chloropropionyl chloride, while containing a β-chloro group, possesses a linear rather than neo-pentyl backbone, resulting in fundamentally different steric properties, physicochemical behavior (bp 143–145 °C, density 1.33 g/mL vs. CPC's bp 85–86 °C/60 mmHg and density 1.199 g/mL), and cyclization geometry [2]. Furthermore, the commercial manufacture of CPC is optimized for high monochlorination selectivity (≥97%) under controlled conditions to minimize over-chlorinated impurities that would compromise downstream herbicidal active ingredient purity [2]. These structural and process-specific features mean that substituting CPC with a generic acyl chloride would require complete re-engineering of the synthetic route, with no guarantee of equivalent yield or product purity.

3-Chloropivaloyl Chloride: Six Quantitative Differentiation Evidence Points for Scientific and Industrial Procurement Decisions


Monochlorination Selectivity ≥97%: Quantified Process Advantage in CPC Manufacture Versus Over-Chlorinated Byproducts

In the gas-phase chlorination of pivaloyl chloride to produce 3-chloropivaloyl chloride, the use of a total-reflux packed distillation column achieves a monochlorination selectivity of ≥97% when the chlorine feed rate is controlled below 13.7 g/h and conversion is limited to ≤95% (150 g batch scale) [1]. Without this controlled engineering—i.e., under conventional batch chlorination without simultaneous distillation—over-chlorination to dichloropivaloyl chloride and higher polychlorinated species increases substantially, reducing the yield of the desired mono-chlorinated product. This selectivity metric directly impacts the economic efficiency of CPC procurement: higher selectivity translates to lower downstream purification burden and reduced waste of pivaloyl chloride feedstock.

Process chemistry Chlorination selectivity Packed column distillation

Physicochemical Differentiation: Boiling Point and Density Advantages of CPC Over Pivaloyl Chloride and 3-Chloropropionyl Chloride

3-Chloropivaloyl chloride exhibits physicochemical properties that clearly distinguish it from its closest structural analogs, enabling straightforward quality control and process monitoring. CPC has a boiling point of 85–86 °C at 60 mmHg and a density of 1.199 g/mL at 25 °C . In comparison, pivaloyl chloride (the non-chlorinated precursor) boils at 105–106 °C at atmospheric pressure with a density of 0.979 g/mL at 25 °C . 3-Chloropropionyl chloride (the linear β-chloro analog) boils at 143–145 °C at atmospheric pressure with a density of 1.33 g/mL at 25 °C [1]. The 22% higher density of CPC relative to pivaloyl chloride and its distinct boiling point enable unambiguous identification by GC retention time and facilitate fractional distillation separation from residual pivaloyl chloride in commercial product.

Physicochemical characterization Boiling point Density Process engineering

Industrial-Grade Specification with Quantified Impurity Ceilings: Dipivaloylchloride ≤1.0%, Pivaloylchloride ≤0.5%, Pivalic Anhydride ≤0.5%

Commercial 3-chloropivaloyl chloride is supplied under the Chinese chemical industry group standard T/CPCIF 0129-2021, which establishes two product grades (Type I and Type II) with minimum assay requirements [2]. A representative high-purity specification sets the assay at ≥98.5% (GC), with controlled individual impurity ceilings: dipivaloylchloride (the over-chlorinated dimer byproduct) ≤1.0%, residual pivaloylchloride (unreacted starting material) ≤0.5%, and pivalic anhydride ≤0.5% [1]. In contrast, generic acyl chlorides such as pivaloyl chloride are typically supplied with a simple assay specification (e.g., 98% or 99%) without standardized impurity-by-impurity ceilings for process-related contaminants. This specification rigor means that CPC procured against T/CPCIF 0129-2021 or equivalent vendor CoA provides predictable impurity profiles that directly influence the yield and purity of downstream clomazone and oxadiazon.

Quality specification Impurity profiling Industrial standard Procurement acceptance criteria

Clomazone Intermediate Synthesis: 95.3% Yield and 99.0% HPLC Purity Achieved with CPC in the Condensation Step

In the first step of clomazone production, 3-chloropivaloyl chloride is condensed with hydroxylamine hydrochloride to form 3-chloro-N-hydroxy-2,2-dimethylpropionamide—the key hydroxamic acid intermediate that subsequently cyclizes to the isoxazolidin-3-one core. Chinese patent CN106749072A reports that under optimized conditions (ether catalyst, pH 7.2 ± 0.1, temperature −5 to 0 °C, 1.5 h dropwise CPC addition followed by 3 h stirring at room temperature), this condensation achieves a yield of 95.3% with an HPLC purity of 99.0% for the isolated intermediate [1]. This near-quantitative conversion is enabled by the high electrophilicity of the CPC acyl chloride group combined with the steric protection of the neo-pentyl backbone, which suppresses competing hydrolysis. Alternative routes starting from 3-chloropivalic acid require an additional activation step (e.g., conversion to the acid chloride via SOCl₂) and typically report lower overall yields for the same transformation.

Clomazone synthesis Hydroxamic acid intermediate Reaction yield Process efficiency

Pharmacological Differentiation: 3′-O-(3-Chloropivaloyl)quercetin (CPQ) Exceeds Parent Quercetin in α-Glucosidase Inhibition, DPPH Scavenging, and Microglial Anti-Inflammatory Activity

The 3-chloropivaloyl moiety, when conjugated to quercetin as 3′-O-(3-chloropivaloyl)quercetin (CPQ), confers a measurable pharmacological advantage over the parent flavonoid. In enzymatic assays, CPQ inhibited α-glucosidase in a non-competitive manner with an efficacy exceeding that of quercetin [1]. CPQ also inhibited aldose reductase from rat lenses with an IC₅₀ in the low micromolar range and attenuated sorbitol accumulation in isolated rat eye lenses [1]. In the DPPH radical scavenging assay, CPQ scavenged stable free radicals more efficiently than did quercetin [1]. In a BV-2 microglial cell model of neuroinflammation, CPQ attenuated LPS-induced nitric oxide (NO) and TNF-α production more efficiently than quercetin, and caused a significant decline in microglial proliferation by interfering with cell cycle progression (p < 0.001 for CPQ vs. quercetin-treated group) [2]. The 3-chloropivaloyl ester is hypothesized to improve membrane permeability and metabolic stability relative to the parent polyphenol, though the precise pharmacokinetic mechanism remains under investigation.

Quercetin prodrug α-Glucosidase inhibition Antioxidant Neuroinflammation Diabetic complications

Bifunctional Acyl Chloride / β-Chloroalkyl Architecture: Enabling Direct Isoxazolidin-3-one Cyclization That Simpler Acyl Chlorides Cannot Perform

The defining structural feature of 3-chloropivaloyl chloride is the simultaneous presence of an acyl chloride at C-1 and a primary alkyl chloride at C-3 on a gem-dimethyl-substituted neo-pentyl skeleton. This arrangement permits a tandem reaction sequence: (i) acylation of hydroxylamine at the acyl chloride to form a hydroxamic acid, followed by (ii) intramolecular nucleophilic displacement of the β-chloride by the hydroxamic acid oxygen to close the isoxazolidin-3-one ring [1]. This cyclization is the key step in producing the herbicidal core of clomazone (2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone) and oxadiazon [1][2]. Neither pivaloyl chloride (which lacks the β-chloro group) nor 3-chloropropionyl chloride (which has a linear C₂ spacer rather than the gem-dimethyl-substituted C₁ spacer) can participate in this same cyclization to yield the required 4,4-dimethyl-substituted isoxazolidin-3-one. The bifunctionality of CPC is thus a structural prerequisite—not merely a performance advantage—for the predominant commercial route to these herbicides.

Bifunctional reagent Isoxazolidinone cyclization Heterocycle synthesis Herbicide core scaffold

3-Chloropivaloyl Chloride: Evidence-Backed Application Scenarios for Procurement in Agrochemical, Pharmaceutical, and Specialty Chemical Manufacturing


Clomazone Herbicide Manufacturing: CPC as the Irreplaceable Isoxazolidinone Core Precursor

3-Chloropivaloyl chloride is the critical intermediate in the dominant industrial route to clomazone (2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone), a pre-emergent herbicide used in rice, soybean, cotton, and sugarcane cultivation. The CPC-based process, as documented in patent CN106749072A, achieves 95.3% yield in the key condensation step with hydroxylamine hydrochloride, delivering the hydroxamic acid intermediate at 99.0% HPLC purity [1]. The subsequent base-mediated cyclization directly forms the 4,4-dimethylisoxazolidin-3-one ring, which is then N-alkylated with 2-chlorobenzyl chloride to yield clomazone. The low-temperature synthesis process described in CN110172042A uses 670 kg of CPC per batch to produce clomazone at industrial scale [2]. For procurement managers, specifying CPC that meets T/CPCIF 0129-2021 with dipivaloylchloride ≤1.0% ensures consistent cyclization efficiency and minimizes purification costs.

Oxadiazon Herbicide Synthesis: CPC-Derived Isoxazolidinone as the Common Intermediate

Oxadiazon (5-tert-butyl-3-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazol-2(3H)-one), a broadly used pre-emergent herbicide for rice, turf, and orchard crops, shares the same 3-chloropivaloyl chloride-derived isoxazolidinone intermediate as clomazone. The bifunctional reactivity of CPC—acyl chloride acylation followed by β-chloride displacement—constructs the 4,4-dimethylisoxazolidin-3-one core that is subsequently elaborated to the oxadiazolone ring system. Procurement of CPC for oxadiazon manufacture benefits from the same impurity specifications (pivaloylchloride ≤0.5%, pivalic anhydride ≤0.5%) that ensure high conversion in the cyclization step [3]. Suppliers offering CPC with a ≥98.5% assay and documented impurity profiles enable reliable batch-to-batch consistency in oxadiazon production campaigns.

Pharmaceutical Derivatization: 3-Chloropivaloyl Ester Prodrugs with Enhanced Multi-Target Pharmacological Profiles

The 3-chloropivaloyl group serves as a sterically hindered, hydrolytically stabilized acyl moiety for flavonoid derivatization. 3′-O-(3-Chloropivaloyl)quercetin (CPQ), synthesized by esterification of quercetin with 3-chloropivaloyl chloride, has demonstrated α-glucosidase inhibition exceeding that of quercetin, aldose reductase inhibition with IC₅₀ in the low micromolar range, and superior DPPH radical scavenging [4]. In BV-2 microglial cells, CPQ suppressed LPS-induced inflammatory mediators (NO, TNF-α) more effectively than quercetin and significantly reduced cell proliferation (p < 0.001) [5]. For medicinal chemistry and pharmaceutical intermediate procurement, CPC offers a validated building block for generating quercetin analogs with multi-targeted therapeutic potential in diabetic complications and neuroinflammatory conditions. The neo-pentyl steric bulk of the 3-chloropivaloyl ester is hypothesized to confer enhanced metabolic stability relative to simple acyl esters, supporting its use in prodrug design.

Isoxazolidin-3-one Library Synthesis for Agrochemical and Pharmaceutical Screening

The tandem acylation–cyclization capability of 3-chloropivaloyl chloride makes it the reagent of choice for constructing diverse 4,4-dimethylisoxazolidin-3-one libraries. As documented in patent US 5,066,665, CPC reacts with substituted hydroxylamines under mild aqueous basic conditions (pH 7.0–7.2, temperature <30 °C) to generate N-substituted isoxazolidin-3-ones in a single operation [6]. This scaffold is privileged in both herbicide discovery (clomazone and oxadiazon analogs) and medicinal chemistry (muscarinic receptor ligands). For research procurement, CPC's bifunctional reactivity eliminates the need for separate acylation and cyclization steps, reducing synthesis time and improving overall yield compared to sequential approaches using monofunctional acyl chlorides.

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